molecular formula C14H17N3O2S B6705991 N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide

N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide

Cat. No.: B6705991
M. Wt: 291.37 g/mol
InChI Key: YPRAYDLNXPEJGM-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Properties

IUPAC Name

N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-11(9-20-17-10)14(18)16-13-6-4-3-5-12(13)15-7-8-19-2/h3-6,9,15H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRAYDLNXPEJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC=C1C(=O)NC2=CC=CC=C2NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide typically involves the reaction of 2-(2-methoxyethylamino)aniline with 3-methyl-1,2-thiazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and can lead to higher yields and reduced reaction times. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with enhanced properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenethylamines: Known for their role in medicinal chemistry and their presence in various therapeutic agents.

    2,4-Disubstituted Thiazoles: Exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.

Uniqueness

N-[2-(2-methoxyethylamino)phenyl]-3-methyl-1,2-thiazole-4-carboxamide stands out due to its unique combination of a thiazole ring and a methoxyethylamino group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

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